molecular formula C19H24ClNO4 B1213069 1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 38085-10-8

1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1213069
CAS No.: 38085-10-8
M. Wt: 365.8 g/mol
InChI Key: HTLHJNVXKYJRTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

An adrenergic beta-agonist used as a bronchodilator agent in asthma therapy.

Properties

CAS No.

38085-10-8

Molecular Formula

C19H24ClNO4

Molecular Weight

365.8 g/mol

IUPAC Name

1-[(3,4,5-trimethoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-6-ol;hydrochloride

InChI

InChI=1S/C19H23NO4.ClH/c1-22-17-9-12(10-18(23-2)19(17)24-3)8-16-15-5-4-14(21)11-13(15)6-7-20-16;/h4-5,9-11,16,20-21H,6-8H2,1-3H3;1H

InChI Key

HTLHJNVXKYJRTH-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=C(CCN2)C=C(C=C3)O.Cl

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC2C3=C(CCN2)C=C(C=C3)O.Cl

38085-10-8

Synonyms

AQ 110
AQ-110
AQ110
AQL 208
AQL-208
AQL208
CV 705
CV-705
CV705
Tetroquinol
Tretoquinol
Tretoquinol Hydrochloride
Tretoquinol Hydrochloride Anhydrous
Tretoquinol Hydrochloride, (S)-Isomer
Tretoquinol-(R)
Tretoquinol-(S) HCl
Trimethoquinol
Trimetoquinol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 4
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 5
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 6
1-(3,4,5-Trimethoxybenzyl)-6-hydroxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

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